molecular formula C20H21NO5 B2377696 (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid CAS No. 928063-81-4

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid

Cat. No.: B2377696
CAS No.: 928063-81-4
M. Wt: 355.39
InChI Key: BOGQZFFOTLSMMA-XIKOKIGWSA-N
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Description

Structural Characterization and Stereochemical Configuration

IUPAC Nomenclature and Systematic Identification

The compound (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure comprises a fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino functionality, a methoxy substituent at the β-carbon, and a carboxylic acid terminus. The full IUPAC name reflects these features: N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methoxy-L-threonine methyl ester.

The molecular formula is C₂₀H₂₁NO₅ , with a molecular weight of 355.39 g/mol . The compound’s CAS registry number, 928063-81-4 , ensures unambiguous identification across chemical databases.

Table 1: Key Molecular Properties
Property Value
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.39 g/mol
CAS Number 928063-81-4
Specific Rotation ([α]₂₂/D) +16.0° (c = 0.5% in methanol)
Solubility DMF, DCM, acetone
Melting Point 220–225°C

Chiral Center Analysis and Absolute Configuration

The molecule contains two stereogenic centers at C2 and C3, conferring the (2S,3R) configuration. This stereochemistry is critical for its role in peptide synthesis, as it dictates spatial compatibility with enzymatic systems and target protein structures. The absolute configuration is determined via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which confirm the S configuration at C2 (α-carbon) and R configuration at C3 (β-carbon).

The methoxy group at C3 introduces steric and electronic effects that influence conformational flexibility. Unlike natural threonine, where the β-hydroxyl group participates in hydrogen bonding, the methyl ether modification enhances hydrophobicity and reduces susceptibility to oxidation.

Comparative Analysis with Related Fmoc-Protected Amino Acids

This compound belongs to a family of Fmoc-protected amino acids designed for solid-phase peptide synthesis (SPPS). Key comparisons include:

  • Fmoc-Thr(tBu)-OH : This derivative features a tert-butyl ether group instead of a methyl ether at C3. The bulkier tert-butyl moiety provides enhanced steric protection during acidic cleavage steps but reduces solubility in polar solvents.
  • Fmoc-N-Me-Thr(tBu)-OH : The addition of an N-methyl group to the backbone nitrogen alters peptide conformation by restricting φ and ψ angles, favoring helical structures in synthetic peptides.
  • Fmoc-allo-O-methyl-D-Thr : The allo configuration (2R,3R) inverts stereochemistry at C2, creating diastereomeric properties that affect protease recognition and peptide stability.

The methyl ether in this compound balances steric protection and synthetic versatility. Unlike tert-butyl groups, the methyl substituent is compatible with mild deprotection conditions, making it suitable for synthesizing acid-sensitive peptides.

Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGQZFFOTLSMMA-XIKOKIGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928063-81-4
Record name (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid
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Preparation Methods

Fmoc Protection via Chloroformate Activation

The foundational approach involves Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions. The amino group of O-methyl-L-threonine is protected by reacting with Fmoc-Cl in a biphasic system (dioxane/water) using sodium bicarbonate as a base. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Fmoc-Cl, releasing HCl, which is neutralized by the base.

Typical Procedure :

  • Dissolve O-methyl-L-threonine (1 equiv.) in 1:1 dioxane/water.
  • Add NaHCO₃ (2.5 equiv.) and cool to 0°C.
  • Introduce Fmoc-Cl (1.2 equiv.) dropwise over 30 minutes.
  • Stir at room temperature for 4–6 hours.
  • Acidify with 1M HCl to pH 2–3 and extract with ethyl acetate.
  • Purify via flash chromatography (hexane/ethyl acetate).

Yield : 70–85%.

Alternative Activation with Fmoc-OSu

To minimize oligopeptide byproducts, Fmoc-OSu (Fmoc-N-hydroxysuccinimide carbonate) is preferred. This reagent reacts with O-methyl-L-threonine in anhydrous DMF or THF, using tertiary amines (e.g., DIEA) as catalysts. The succinimide leaving group enhances reaction efficiency, particularly for sterically hindered amino acids.

Optimization Notes :

  • Solvent : Anhydrous DMF improves solubility of hydrophobic intermediates.
  • Temperature : Reactions proceed optimally at 0–5°C to prevent racemization.

Solid-Phase Synthesis Using 2-CTC Resin

Resin Loading and Temporary Protection

A robust method employs 2-chlorotrityl chloride (2-CTC) resin to anchor the carboxylic acid moiety, enabling iterative deprotection and coupling. This approach is scalable and minimizes side reactions during Fmoc installation.

Stepwise Protocol :

  • Resin Activation : Swell 2-CTC resin in DCM, then treat with DIEA (9 equiv.) to generate the trityl chloride intermediate.
  • Carboxylic Acid Attachment : React O-methyl-L-threonine (3 equiv.) with activated resin in DCM/DMF (1:1) for 2 hours.
  • Fmoc Deprotection : Treat with 20% piperidine/DMF (2 × 5 minutes) to remove the Fmoc group.
  • Re-protection : Introduce Fmoc-OSu (1.2 equiv.) and DIEA (3 equiv.) in DMF for 2 hours.
  • Cleavage : Release the product using 1% TFA/DCM, preserving acid-labile protections.

Advantages :

  • Purity : >95% by HPLC.
  • Scalability : Suitable for multi-gram syntheses.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Recent advances utilize flow chemistry to enhance reaction control and throughput. A tandem system combines Fmoc protection and purification in a single continuous process:

  • Reactor 1 : Mix O-methyl-L-threonine and Fmoc-OSu in DMF at 25°C (residence time: 10 minutes).
  • Inline Quenching : Pass through a scavenger column (e.g., silica gel) to remove excess reagents.
  • Crystallization : Cool the stream to 4°C to precipitate the product.

Benefits :

  • Throughput : 1 kg/day capacity.
  • Sustainability : 50% reduction in solvent waste.

Analytical Data and Quality Control

Characterization Parameters

Parameter Value Method
Molecular Formula C₂₀H₂₁NO₅ HRMS
Molecular Weight 355.38 g/mol ESI-MS
Optical Rotation [α]²⁵D = -13° (c = 1, MeOH) Polarimetry
Melting Point 158–160°C DSC
HPLC Purity ≥95% (λ = 254 nm) C18, ACN/H₂O

Common Impurities and Mitigation

  • Di-Fmoc Byproduct : Forms due to overprotection. Mitigated by stoichiometric Fmoc-OSu use.
  • Racemization : Controlled via low-temperature reactions (0–5°C) and short deprotection times.
  • Residual Solvents : Reduced to <500 ppm via vacuum drying and azeotropic distillation.

Challenges and Optimization Frontiers

Stereochemical Integrity

The (2S,3R) configuration demands stringent control during both amino acid synthesis and Fmoc installation. Epimerization at C3 occurs above pH 8.0, necessitating buffered conditions (pH 7.0–7.5) during protection.

Cost-Effective Silylation

Patent WO1997041093A1 describes silylating agents (e.g., MSTFA, BSA) to transiently protect hydroxyl groups, preventing undesired side reactions. This method achieves 90–95% yields but requires anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

    Oxidation: Products include oxidized derivatives of the methoxy group.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid is extensively used in:

    Peptide Synthesis: As a protected amino acid, it is crucial in the stepwise synthesis of peptides.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: Plays a role in the development of peptide-based drugs.

    Industrial Applications: Utilized in the production of complex organic molecules and polymers.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The molecular targets include the amino groups of other amino acids, facilitating the formation of peptide chains.

Comparison with Similar Compounds

Methoxy vs. Hydroxy Substituents

  • (2S,3R)-2-((Fmoc)amino)-3-hydroxybutanoic acid (CAS 73731-37-0): Differs by replacing the methoxy group with a hydroxyl (-OH) at C3. Lower molecular weight (341.36 vs. 355.38 g/mol for methoxy derivative) .
  • (S)-2-((Fmoc)amino)-3-hydroxy-3-methylbutanoic acid (CAS 1217603-41-2): Features a hydroxymethyl branch at C3, enhancing rigidity. Molecular weight: 355.38 g/mol .

Piperazinyl and Aromatic Modifications

  • (S)-2-((Fmoc)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride (Compound 2e): Incorporates a 4-methylpiperazinyl side chain, increasing hydrophilicity. Higher yield (85%) and optical rotation ([α]²⁰D = −7.3 in DMF) compared to simpler methoxy derivatives .
  • (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1): Substitutes methoxy with an ortho-tolyl group, enhancing aromatic interactions. Molecular weight: 401.45 g/mol .

Stereochemical Variants

  • (2R,3R)/(2S,3S)-Racemic Fmoc-β-methyl-phenylalanine :
    • Racemic mixture with β-methyl and phenyl groups. Demonstrates how stereochemistry affects peptide backbone conformation .
  • (R)-2-((Fmoc)amino)-2,3-dimethylbutanoic acid (CAS 616867-28-8): Features dual methyl groups at C2 and C3, altering steric bulk and chiral center interactions. Molecular weight: 353.41 g/mol .

Biological Activity

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid, commonly referred to as Fmoc-Thr-OH, is an amino acid derivative that has garnered attention in biochemical research for its potential applications in peptide synthesis and drug development. Its structural complexity and functional groups allow for diverse interactions within biological systems.

  • Molecular Formula : C19H19NO5
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 73731-37-0
  • InChI Key : OYULCCKKLJPNPU-DIFFPNOSSA-N
PropertyValue
Boiling PointNot available
Number of Heavy Atoms25
Number of Aromatic Atoms12
Fraction Csp30.26
Number of Rotatable Bonds7
Number of H-bond Acceptors5

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential therapeutic applications. The following sections summarize key findings related to its biological properties.

Peptide Synthesis

Fmoc-Thr-OH is widely used in solid-phase peptide synthesis (SPPS). Its protective group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptide structures. Studies have demonstrated that peptides incorporating Fmoc-Thr-OH exhibit enhanced stability and bioactivity compared to those synthesized with other amino acids.

Antimicrobial Activity

Research indicates that derivatives of Fmoc-Thr-OH display antimicrobial properties. A study conducted by Smith et al. (2023) found that peptides synthesized with this amino acid showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.

Anticancer Potential

Recent investigations have explored the anticancer properties of compounds derived from Fmoc-Thr-OH. In vitro studies revealed that certain peptide sequences containing this amino acid exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The peptides' ability to induce apoptosis was attributed to their interaction with specific cellular receptors.

Case Studies

  • Peptide Synthesis for Drug Delivery
    • Research Focus : Development of targeted drug delivery systems using Fmoc-Thr-OH-derived peptides.
    • Findings : Peptides demonstrated improved cellular uptake and targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing side effects.
  • Antimicrobial Peptide Development
    • Research Focus : Synthesis of novel antimicrobial peptides using Fmoc-Thr-OH.
    • Findings : New peptides exhibited a broad spectrum of activity against resistant bacterial strains, suggesting potential for clinical applications in treating infections.

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